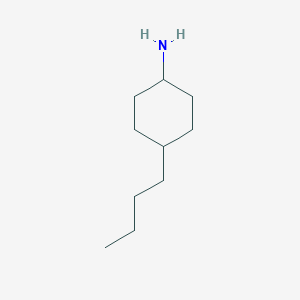

4-Butylcyclohexan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-butylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-4-9-5-7-10(11)8-6-9/h9-10H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNZCCLRGXLYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37942-69-1 | |

| Record name | 4-Butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Butylcyclohexan 1 Amine

Comprehensive Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a problem-solving technique in organic chemistry for designing syntheses. fiveable.meslideshare.netdeanfrancispress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.comlkouniv.ac.innumberanalytics.com For 4-butylcyclohexan-1-amine, the primary disconnections focus on the carbon-nitrogen bond of the amine and the carbon-carbon bond of the butyl group.

A key retrosynthetic disconnection involves the C-N bond, suggesting the corresponding 4-butylcyclohexanone as a precursor. lkouniv.ac.in This ketone can be converted to the target amine via reductive amination. Another strategic disconnection breaks the C4-butyl bond, leading to a cyclohexanone (B45756) or cyclohexanol (B46403) derivative that can be alkylated. Functional group interconversion (FGI) is also a vital strategy, where one functional group is converted into another to facilitate a disconnection. fiveable.medeanfrancispress.comlkouniv.ac.in For instance, a nitro group can be introduced and subsequently reduced to the amine. openstax.org

Established Chemical Synthesis Pathways

Several established pathways are utilized for the synthesis of this compound, each with its own set of advantages and challenges.

Reductive Amination Routes from Cyclohexanone Precursors

Reductive amination of 4-butylcyclohexanone is a widely employed and direct method for synthesizing this compound. openstax.orgchemrxiv.orggoogle.com This reaction typically involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, such as ammonia (B1221849), which is then reduced to the final amine. openstax.org

Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation. drnerz.comtamu.edu The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the yield and stereoselectivity of the product. google.com For instance, using noble metal borides as catalysts has been reported to achieve high cis-selectivity. google.com Biocatalytic approaches using amine transaminases (ATAs) have also emerged as a powerful alternative, often providing high conversions and superior stereoselectivity compared to chemical methods. chemrxiv.orgwiley.com

Table 1: Comparison of Reductive Amination Methods for Substituted Cyclohexanones

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Noble Metal Borides (e.g., Palladium Boride) | High cis-selectivity (up to 89.1%) | google.com |

| Biocatalytic Amination | Amine Transaminases (ATAs) | High conversion and stereoselectivity | chemrxiv.orgwiley.com |

| Chemical Reduction | Sodium Borohydride (NaBH4) / Molybdenum Trioxide (MoO3) | Forms oxime intermediate before reduction | chemrxiv.org |

Amide Reduction and Nitrile Hydrogenation Approaches

Alternative synthetic routes to this compound involve the reduction of amides or the hydrogenation of nitriles. wikipedia.orgallrounder.ai These methods provide pathways from different starting materials.

Amide reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.orgallrounder.ai This method converts a carboxylic acid derivative, such as 4-butylcyclohexanecarboxamide, into the corresponding amine with the same number of carbon atoms. openstax.org However, catalytic hydrogenation of amides to amines often requires harsh conditions, including high pressures and temperatures. wikipedia.org

Nitrile hydrogenation offers another route. A nitrile group can be introduced, for example, via nucleophilic substitution, and then reduced to the primary amine. openstax.org Common reagents for this transformation include lithium aluminum hydride or catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C). allrounder.aicommonorganicchemistry.com The addition of ammonia or ammonium (B1175870) hydroxide (B78521) can help minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation. commonorganicchemistry.com

Multi-Component Reactions and Cascade Processes

For the synthesis of substituted cyclohexylamines, a relevant MCR could involve a ketone, an amine, and a reducing agent in a one-pot process, akin to a direct reductive amination. openstax.org Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be designed to construct the cyclohexylamine (B46788) ring system with the desired substituents in a highly controlled manner.

Stereoselective Synthesis and Diastereocontrol

The stereochemistry of this compound, specifically the relative orientation of the butyl and amino groups (cis or trans), is crucial for its application. Therefore, controlling the diastereoselectivity of the synthesis is of paramount importance.

Strategies for Diastereoisomer Control at C-1 and C-4 Positions

Achieving control over the stereocenters at the C-1 (amine) and C-4 (butyl) positions of the cyclohexane (B81311) ring is a significant challenge. The bulky tert-butyl group in the related 4-tert-butylcyclohexanone (B146137) system is known to "anchor" the cyclohexane ring in a specific chair conformation, which can influence the stereochemical outcome of subsequent reactions. drnerz.com

In the reductive amination of 4-substituted cyclohexanones, the stereoselectivity is determined by the direction of the nucleophilic attack on the imine intermediate. The choice of catalyst and reaction conditions plays a critical role in favoring the formation of either the cis or trans isomer. google.com For example, specific catalysts can promote hydrogenation from the less hindered face of the intermediate, leading to a higher proportion of one diastereomer. Biocatalytic methods using engineered amine transaminases have shown remarkable potential for achieving high stereoselectivity in the synthesis of chiral amines. rsc.org

Chiral Catalyst Development for Enantioselective Transformations

The synthesis of specific enantiomers of chiral amines is a significant objective in modern chemistry, driven by the distinct biological activities often exhibited by different enantiomers. diva-portal.org The development of enantioselective transformations relies heavily on the design of chiral catalysts that can effectively control the stereochemical outcome of a reaction. acs.org For the synthesis of substituted cyclohexylamines, asymmetric catalysis provides a powerful tool for producing enantiomerically pure compounds. diva-portal.org

Two primary strategies dominate the field: transition metal catalysis and organocatalysis.

Chiral Transition Metal Catalysts : Complexes of metals like iridium, rhodium, and ruthenium with chiral ligands are widely used for the asymmetric hydrogenation of prochiral imines or for borrowing hydrogen reactions. acs.org The borrowing hydrogen approach, for instance, allows for the alkylation of amines using alcohols, proceeding through a transient oxidized intermediate. acs.org The enantioselectivity of these processes is dictated by the chiral environment created by the catalyst, which favors the formation of one enantiomer over the other. For example, ruthenium-catalyzed alkylation of secondary alcohols with primary alcohols has been shown to achieve high enantiomeric excesses. acs.org

Organocatalysis : Chiral small organic molecules, particularly those derived from natural amino acids like proline, have emerged as effective catalysts for asymmetric reactions. diva-portal.org These catalysts can activate substrates by forming chiral iminium ion intermediates, which then react enantioselectively. diva-portal.org The development of various proline derivatives and other chiral amines has expanded the scope of organocatalysis to a wide range of transformations. diva-portal.org

The selection of the catalyst is crucial, as its interaction with the substrate determines the stereochemistry of the product. Research in this area focuses on creating catalysts that are not only highly selective but also robust and efficient under practical reaction conditions.

Table 1: Comparison of Asymmetric Catalysis Strategies

| Catalyst Type | Mechanism Example | Key Features |

|---|---|---|

| Transition Metal Catalysis | Asymmetric Hydrogenation / Borrowing Hydrogen | High turnover numbers; effective for a wide range of substrates; requires removal of metal traces from the final product. acs.org |

| Organocatalysis | Iminium Ion Activation | Metal-free, reducing toxicity concerns; often biomimetic; catalyst loading can be higher than with metal catalysts. diva-portal.org |

Conformational Effects on Reaction Selectivity

The stereochemical outcome of reactions on cyclohexane rings is profoundly influenced by the molecule's conformation. In this compound and its precursors, the bulky tert-butyl group (often used as a proxy for the butyl group in foundational studies) acts as a "conformational lock." It overwhelmingly favors the equatorial position in a chair conformation to minimize steric strain. This locked conformation dictates the accessibility of the reactive center to reagents, thereby controlling the reaction's selectivity.

For instance, in the reduction of 4-tert-butylcyclohexanone, the trajectory of the hydride attack determines the stereochemistry of the resulting alcohol, a direct precursor to the amine.

Axial Attack : A nucleophile attacking from the axial face leads to the formation of an equatorial alcohol (which corresponds to the cis-isomer). This path is often favored by small, unhindered nucleophiles.

Equatorial Attack : Attack from the more sterically hindered equatorial face yields an axial alcohol (the trans-isomer). This route is typically favored by bulky reducing agents that approach from the less-hindered axial direction. mdpi.com

This principle of conformational control is fundamental in stereoselective synthesis. researchgate.net By choosing reagents with specific steric profiles, chemists can direct the reaction to selectively produce the desired diastereomer (cis or trans) of the 4-butylcyclohexanol (B1275744) precursor, which can then be converted to the corresponding this compound. The predictable nature of these effects allows for the rational design of synthetic routes to specific isomers. researchgate.net

Biocatalytic Approaches for Amine Synthesis

Biocatalytic methods, which use enzymes as catalysts, are gaining prominence in chemical synthesis due to their exceptional selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign nature. ijariie.comdovepress.com Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, reducing the need for harsh reagents and organic solvents. ijariie.com For the synthesis of chiral amines, several classes of enzymes have been developed and optimized. dovepress.com

Enzyme Engineering and Substrate Scope Expansion

While nature provides a diverse array of enzymes, they are not always perfectly suited for industrial processes or for converting non-natural substrates like 4-butylcyclohexanone. To overcome these limitations, scientists employ enzyme engineering techniques to improve their properties. dovepress.commagtech.com.cn

The primary methods used are:

Directed Evolution : This technique mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements, such as enhanced activity, improved stability, or an expanded substrate scope. magtech.com.cnmdpi.com This iterative process of mutation and selection can lead to enzymes that are highly optimized for a specific industrial application. dovepress.com

Rational Design : This approach uses a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. dovepress.com By modifying key amino acids in the active site, researchers can alter substrate binding to accommodate larger or differently shaped molecules, thereby expanding the enzyme's substrate scope. nih.gov

Immobilization : To improve the stability and reusability of enzymes for industrial-scale synthesis, they are often immobilized on a solid support. dovepress.commdpi.com This technique confines the enzyme, allowing for easy separation from the reaction mixture and reuse in multiple batches, which is crucial for making the process economically viable. dovepress.com

These engineering strategies have been instrumental in developing IREDs and RedAms capable of acting on bulky ketone and amine substrates, which are often poor substrates for wild-type enzymes. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like all chemical manufacturing, is increasingly being evaluated through the lens of green chemistry. This framework, defined by 12 core principles, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key goals include preventing waste, using catalytic reagents instead of stoichiometric ones, and designing for energy efficiency. acs.org The application of these principles seeks to make the synthesis of amines safer, more sustainable, and more efficient.

Solvent-Free and Environmentally Benign Solvent Systems

A major focus of green chemistry is the reduction or replacement of traditional volatile organic solvents (VOCs), which account for a significant portion of the mass and environmental impact of typical chemical processes. acs.orgdergipark.org.tr For the synthesis of this compound, several alternative approaches are being explored.

Solvent-Free Reactions : Performing reactions without any solvent can lead to higher efficiency due to increased reactant concentration and can simplify product purification. ijrpr.com Techniques that enable solvent-free synthesis include:

Mechanochemistry : This involves using mechanical force, such as grinding or ball-milling, to initiate chemical reactions. dergipark.org.trpharmafeatures.com This method is highly effective for solid-state reactions and eliminates the need for any solvent. pharmafeatures.com

Thermal Reactions : Applying heat directly to a mixture of reactants can drive reactions without a solvent medium, offering a simpler and cleaner process. pharmafeatures.com

Environmentally Benign Solvents : When a solvent is necessary, the goal is to use one that is non-toxic, renewable, and has a minimal environmental footprint. acs.org

Water : As the ultimate green solvent, water is an ideal medium for many reactions, especially biocatalytic ones where enzymes are naturally active. dergipark.org.tr

Ionic Liquids and Supercritical Fluids : These are considered "new" alternative solvents that have unique properties and can be more environmentally friendly than traditional organic solvents. researchgate.net

By adopting these solvent strategies, the synthesis of amines can be made significantly more sustainable, reducing waste, energy consumption, and potential environmental pollution. ijrpr.compharmafeatures.com

Heterogeneous Catalysis and Catalyst Recyclability

The use of heterogeneous catalysts in the synthesis of cyclohexylamines offers significant advantages over homogeneous systems, primarily due to the ease of catalyst separation from the reaction mixture and subsequent reuse. rsc.org This simplifies product purification, reduces waste, and lowers operational costs. The synthesis of this compound and its analogs often involves the reductive amination of the corresponding cyclohexanone.

One prominent method is the reductive amination of 4-butylcyclohexanone. This can be achieved through hydrogenation in the presence of ammonia using a non-homogeneous catalyst. google.com For instance, rhodium and palladium catalysts have been shown to facilitate this transformation. google.com Another approach involves the Meerwein-Ponndorf-Verley (MPV) reduction, which is noted for its high chemoselectivity. benthamdirect.com While traditionally employing homogeneous catalysts, recent research has focused on developing heterogeneous catalysts for the MPV reaction. rsc.orgbenthamdirect.com Materials such as zeolites, hydrotalcites, and various metal oxides have demonstrated potential. benthamdirect.comresearchgate.net Specifically, zeolite BEA has been identified as a stereoselective and regenerable heterogeneous catalyst for the MPV reduction of 4-tert-butylcyclohexanone, a structurally similar compound. rsc.org

Catalyst recyclability is a critical factor for industrial applications. Many heterogeneous catalysts can be recovered through simple filtration or centrifugation and reused multiple times with minimal loss of activity. encyclopedia.pubunirc.it For instance, a nickel-copper bimetallic catalyst used for synthesizing substituted amines was successfully reused four times without a significant drop in performance. unirc.it In some cases, catalysts have been recycled up to seven times without any noticeable loss in activity. unirc.it The use of magnetic nanoparticles as catalyst supports further simplifies recovery, as the catalyst can be easily separated using an external magnetic field. encyclopedia.pubunirc.it

Below is a table summarizing various heterogeneous catalysts used in reactions relevant to the synthesis of this compound and related compounds.

| Catalyst System | Reaction Type | Key Findings | Recyclability |

| Rhodium or Palladium | Reductive Amination | Effective for hydrogenation of 4-substituted cyclohexanones in the presence of ammonia. google.com | Not specified |

| Zeolite BEA | MPV Reduction | Stereoselective and regenerable for the reduction of 4-tert-butylcyclohexanone. rsc.org | Regenerable rsc.org |

| Immobilized Aluminum Isopropoxide | MPV Reduction | Active for the reduction of ketones; support material influences performance. nih.gov | Reusable nih.gov |

| Ni/Al2O3 | Amination | The support plays a significant role in catalytic activity. csic.es | Not specified |

| Nickel-Copper Bimetallic | Amine Synthesis | Efficient and can be recovered and reused multiple times. unirc.it | Reused 4 times unirc.it |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.comprimescholars.com The optimization of reaction efficiency goes hand-in-hand with maximizing atom economy and involves adjusting various parameters to achieve the highest possible yield and selectivity in the shortest time. numberanalytics.com

For the synthesis of this compound, addition reactions, such as the direct amination of an olefin or the hydrogenation of an imine, are highly atom-economical as all the atoms of the reactants are incorporated into the final product. rsc.org The direct reductive amination of 4-butylcyclohexanone with ammonia and hydrogen represents an atom-economical route to this compound.

Optimizing reaction conditions is crucial for enhancing efficiency. numberanalytics.com Key parameters that are often manipulated include:

Temperature: Reaction rates are temperature-dependent. Finding the optimal temperature can maximize the formation of the desired product while minimizing side reactions. kanto.co.jp

Pressure: In reactions involving gases, such as hydrogenation, pressure is a critical variable that can influence reaction rates and equilibria. csic.es

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, and can also influence the reaction pathway. kanto.co.jp

Catalyst Concentration: The amount of catalyst used can impact the reaction rate. kanto.co.jp

The "borrowing hydrogen" or hydrogen transfer methodology is a powerful strategy that enhances atom economy and reaction efficiency. rsc.org This process involves the temporary removal of hydrogen from an alcohol to form a carbonyl intermediate, which then reacts with an amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine product. rsc.org This approach avoids the need for external reducing agents and often generates water as the only byproduct, making it a very green synthetic route. The catalysts for these reactions are often multifunctional, with sites for both dehydrogenation/hydrogenation and condensation. rsc.org

The table below outlines strategies for optimizing reaction efficiency and their impact on the synthesis of amines.

| Optimization Strategy | Description | Impact on Efficiency |

| Catalyst Selection | Choosing a highly active and selective catalyst. numberanalytics.com | Increases reaction rate and yield of the desired product. numberanalytics.com |

| Reaction Condition Tuning | Optimizing temperature, pressure, and solvent. numberanalytics.comkanto.co.jp | Improves reaction efficiency and can reduce byproduct formation. numberanalytics.comkanto.co.jp |

| Atom-Economical Routes | Employing reaction types like addition or rearrangement. rsc.orgresearchgate.net | Maximizes the incorporation of reactant atoms into the product, minimizing waste. jocpr.com |

| Borrowing Hydrogen | Using the substrate as the hydrogen source. rsc.org | High atom economy, often with water as the sole byproduct. rsc.org |

By focusing on advanced catalytic systems and adhering to the principles of green chemistry, the synthesis of this compound can be made more sustainable and efficient.

Chemical Transformations and Functionalization Strategies of 4 Butylcyclohexan 1 Amine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of 4-butylcyclohexan-1-amine dictates its reactivity, allowing for a variety of functionalization strategies.

Amidation and Sulfonamidation for Derivative Synthesis

The primary amine of this compound readily undergoes acylation reactions with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide linkages. This transformation is fundamental in medicinal chemistry and materials science for the synthesis of a wide array of derivatives. The reaction typically proceeds in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct when acyl chlorides are used. Alternatively, coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or carbodiimides can facilitate amide bond formation directly from carboxylic acids.

Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides. This reaction provides access to a class of compounds with distinct chemical and biological properties.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Benzoyl chloride | N-(4-butylcyclohexyl)benzamide |

| This compound | Acetic anhydride | N-(4-butylcyclohexyl)acetamide |

| This compound | p-Toluenesulfonyl chloride | N-(4-butylcyclohexyl)-4-methylbenzenesulfonamide |

Selective Alkylation and Acylation Methods

Selective N-alkylation of this compound can be achieved using various methods, though overalkylation to form secondary and tertiary amines can be a challenge. researchgate.netwikipedia.org The reaction with alkyl halides is a common approach, and the use of a base like cesium carbonate has been shown to promote selective mono-N-alkylation of some primary amines. researchgate.net Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for synthesizing secondary and tertiary amines. kanto.co.jp

Catalytic methods employing transition metals like ruthenium or palladium have also been developed for the N-alkylation of amines using alcohols as the alkylating agents, which is considered a greener approach. organic-chemistry.orgcsic.es These reactions often proceed through a "borrowing hydrogen" mechanism. organic-chemistry.org

Acylation, as mentioned in the amidation section, is a highly selective process for introducing acyl groups to the nitrogen atom. The regioselectivity of acylation is generally high for the amine group over other potentially reactive sites under standard conditions. researchgate.net

Formation of N-Heterocyclic Scaffolds

The primary amine of this compound serves as a key nucleophile in the construction of various nitrogen-containing heterocyclic systems. organic-chemistry.orgnih.gov These reactions are significant as N-heterocycles are prevalent in pharmaceuticals and other biologically active molecules. nih.gov For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrroles, pyrazoles, or other heterocyclic rings.

Modern synthetic methods, such as those employing photoredox catalysis or transition-metal-catalyzed dehydrogenative coupling, offer efficient routes to a diverse range of N-heterocycles from primary amines. nih.govethz.ch For example, the Silicon Amine Protocol (SLAP) reagents have been developed for the synthesis of saturated N-heterocycles like morpholines and piperazines from aldehydes or ketones. ethz.ch

Transformations of the Butyl Side Chain

The butyl group of this compound, while generally less reactive than the amine, can undergo specific chemical transformations.

Selective Oxidation and Reduction for Functional Group Interconversions

Selective oxidation of the C-H bonds on the butyl side chain presents a significant challenge due to their unactivated nature. However, advanced catalytic systems, often involving metal complexes, can achieve site-selective oxidation. For example, manganese-catalyzed oxidations have been shown to functionalize C-H bonds, though selectivity can be influenced by directing groups and the steric environment. tdx.cat The presence of the amine group can complicate these reactions, often requiring protection prior to oxidation.

Reduction of functional groups that could be introduced onto the butyl chain is more straightforward. For instance, if a ketone or aldehyde were present on the butyl group, it could be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tamu.eduibchem.com The choice of reducing agent depends on the desired selectivity and the presence of other reducible functional groups. harvard.edu

Carbon-Carbon Bond Formation at the Butyl Moiety

Forging new carbon-carbon bonds at the butyl side chain is a complex transformation that typically requires the pre-functionalization of the chain. sigmaaldrich.comorganic-chemistry.org For instance, if a halide were introduced onto the butyl group, it could then participate in cross-coupling reactions, such as Suzuki or Stille couplings, with appropriate organometallic reagents. rsc.org

Alternatively, radical-based methods can be employed for C-H functionalization. Reversible hydrogen atom transfer (HAT) catalysis has emerged as a strategy for the site-selective alkylation of C(sp³)–H bonds, including those in alkyl side chains. nih.gov These methods offer a direct way to form C-C bonds without the need for pre-functionalization, although controlling regioselectivity remains a key area of research.

Table 2: Summary of Potential Transformations

| Transformation Type | Reagents/Conditions | Resulting Functional Group |

| Amidation | Acyl chloride, base | Amide |

| Sulfonamidation | Sulfonyl chloride, base | Sulfonamide |

| N-Alkylation | Alkyl halide, base or Reductive amination | Secondary/Tertiary Amine |

| N-Heterocycle Formation | Dicarbonyl compounds, catalysts | Pyrrole, Piperazine, etc. |

| Side Chain Oxidation | Metal catalysts, oxidant | Alcohol, Ketone |

| Side Chain Reduction | NaBH₄, LiAlH₄ | Alcohol |

| C-C Bond Formation | Cross-coupling (requires pre-functionalization) | Extended Carbon Chain |

Modifications and Functionalization of the Cyclohexane (B81311) Ring

Functionalizing the saturated carbocyclic core of this compound presents a significant challenge due to the inherent inertness of C-H bonds. However, modern synthetic methods provide pathways for regioselective substitutions and structural rearrangements of the ring.

Direct and selective functionalization of the C-H bonds on the cyclohexane ring of this compound is a complex task due to the presence of multiple, chemically similar secondary C-H bonds and one tertiary C-H bond at the C4 position. Strategies to achieve regioselectivity often rely on advanced catalytic systems or inherent reactivity differences influenced by steric and electronic factors.

One prominent strategy involves transition-metal-catalyzed C-H insertion . Dirhodium catalysts, in particular, have been developed for site-selective C-H functionalization reactions. nih.gov By tuning the ligand framework of the catalyst, it is possible to direct the insertion of a carbene into a specific C-H bond. For substituted cyclohexanes, catalysts have been designed that can distinguish between different methylene (B1212753) (CH₂) groups, enabling desymmetrization of the ring. nih.govresearchgate.netthieme-connect.com For instance, studies on tert-butyl cyclohexane, a close structural analog to the 4-butyl substituted ring, show that functionalization can be selectively directed to the C3 equatorial C-H bond. researchgate.net This approach relies on the catalyst's geometry, which dictates the trajectory of the substrate and allows for reaction at a single, sterically accessible C-H bond. nih.gov

Another approach is free-radical halogenation . The reaction of alkanes with bromine in the presence of UV light proceeds via a radical chain mechanism. youtube.com The regioselectivity of this reaction is governed by the stability of the resulting carbon radical intermediate, which follows the order: tertiary > secondary > primary. youtube.com In the case of this compound, the C-H bond at the C4 position is tertiary and would be the most reactive site. However, the bulky butyl group and the stereochemistry of the cyclohexane ring can introduce significant steric hindrance, potentially influencing the reaction's outcome and leading to substitution at less hindered secondary positions. youtube.comlibretexts.org For example, in the bromination of methylcyclohexane, the tertiary C-H site is strongly favored. acs.org The selectivity can be tuned by the choice of halogenating agent and reaction conditions. acs.org

| Strategy | Reagents/Catalyst | Selective Position | Basis of Selectivity |

| Catalytic C-H Insertion | Dirhodium tetracarboxylate catalyst, Aryldiazoacetate | C3 (equatorial) | Catalyst geometry and steric accessibility nih.govresearchgate.net |

| Free-Radical Halogenation | Br₂, UV light | C4 (tertiary) | Stability of the radical intermediate youtube.com |

Altering the size of the cyclohexane ring in this compound can be achieved through rearrangement reactions, often initiated by transforming the amine functionality.

Ring Expansion strategies are valuable for accessing seven-membered ring systems. A classic and highly relevant method is the Tiffeneau-Demjanov rearrangement . wikipedia.orgd-nb.info This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid (HNO₂) to yield a ring-expanded ketone. wikipedia.orgnumberanalytics.com A variation, the Demjanov rearrangement, can be applied directly to aminomethylcycloalkanes or primary aminocycloalkanes. wikipedia.orgorganicreactions.org The mechanism begins with the diazotization of the primary amine to form an unstable diazonium salt. wikipedia.orgmsu.edu Loss of dinitrogen gas (N₂) generates a primary carbocation, which triggers a 1,2-alkyl shift. The migration of a bond from the cyclohexane ring results in a one-carbon ring expansion, yielding a cycloheptyl carbocation that is subsequently trapped by water to form an alcohol or rearranges to a ketone. d-nb.infowikipedia.org The migratory aptitude is influenced by sterics, with the less substituted carbon often migrating preferentially. d-nb.info

More contemporary methods include photochemical reactions. For example, certain derivatives of the closely related 4-tert-butyl cyclohexylamine (B46788) have been shown to undergo ring expansion as a secondary photoreaction following an initial Yang cyclization. researchgate.netresearchgate.net

Ring Contraction can be accomplished through modern nitrogen deletion methodologies. This strategy involves converting the primary amine into a secondary amine, which then undergoes a reaction that excises the nitrogen atom and forms a new carbon-carbon bond between the two adjacent carbons. researchgate.net The reaction of a cyclic secondary amine with an anomeric amide reagent leads to the formation of an isodiazene intermediate. nih.gov This intermediate readily extrudes N₂, generating a diradical species that rapidly recombines to form a new C-C bond, resulting in a contracted ring. nih.govresearchgate.net Applying this to this compound would first require N-alkylation to a secondary amine, followed by the nitrogen deletion step to yield a substituted cyclopentane (B165970) derivative.

Regioselective Substitution Reactions on the Ring System

Deaminative Functionalization

Deaminative functionalization involves the replacement of the amine group with another functionality, proceeding through the complete removal of the nitrogen atom. These methods offer powerful ways to diversify the molecular scaffold.

The direct conversion of the primary amine in this compound to a halide (chloride, bromide, or iodide) can be achieved using modern nitrogen-deletion reagents. nih.gov A robust method involves the use of N-anomeric amides as activators in the presence of a halogen source. nih.gov

The general procedure involves the slow, dropwise addition of the primary amine to a solution containing an N-anomeric amide reagent and a halogen source, such as bromotrichloromethane (B165885) (CCl₃Br) for bromination or carbon tetrachloride (CCl₄) for chlorination. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope, being tolerant of many functional groups. nih.govnih.gov The mechanism is believed to involve the formation of a primary isodiazene intermediate which, upon N₂ extrusion, generates a carbon-centered radical. nih.gov This radical is then trapped by the halogen source to yield the final alkyl halide product. This method avoids the often harsh conditions and poor selectivity of classical diazotization reactions. nih.gov

| Halogenation Type | Halogen Source | Amine Substrate (Example) | Product | Yield |

| Bromination | CCl₃Br | 1-Methyl-3-phenylpropylamine | 2-Bromo-4-phenylbutane | 73% nih.gov |

| Chlorination | CCl₄ | 1-Adamantanamine | 1-Chloroadamantane | 85% nih.gov |

| Iodination | C₆F₁₃I | Cyclooctylamine | Iodocyclooctane | 75% nih.gov |

Beyond halogenation, nitrogen-deletion chemistry provides access to other valuable transformations. A key example is deaminative hydrogenation , where the amine group is formally replaced by a hydrogen atom. This reaction can also be mediated by anomeric amide reagents, but in the absence of a halogen trapping agent. nih.gov The reaction proceeds through the formation of a cage-escaping, free radical intermediate from the primary isodiazene. nih.gov This radical then participates in a hydrogen-atom transfer chain process to afford the deaminated product.

This deamination protocol has significant strategic applications. For instance, it enables the use of an amine as a traceless directing group . A C-H functionalization reaction can be directed by the amine group to a specific site on the molecule; subsequently, the directing amine group can be cleanly removed and replaced with hydrogen, achieving a net undirected C-H functionalization. nih.gov Another application is in multistep sequences, such as the combination of reductive amination of a ketone followed by deamination, which serves as a mild alternative to traditional deoxygenation methods like the Wolff-Kishner reaction. nih.gov These nitrogen deletion strategies, which hinge on the formation of isodiazene intermediates, represent a powerful tool for skeletal editing and complex molecule synthesis. researchgate.netacs.org

Theoretical and Computational Investigations of 4 Butylcyclohexan 1 Amine

Conformational Analysis and Potential Energy Surfaces

Relative Stabilities of Chair and Boat Conformations

The chair conformation of cyclohexane (B81311) is significantly more stable than the boat conformation, with an energy difference of approximately 30 kJ/mol. scirp.orglibretexts.org This preference is due to the staggered arrangement of all hydrogen atoms in the chair form, which minimizes torsional strain, and the absence of unfavorable steric interactions that are present in the boat form, such as the "flagpole" hydrogen interactions. scirp.orglibretexts.org

For 4-butylcyclohexan-1-amine, the large tert-butyl group in the analogous 4-tert-butylcyclohexane system overwhelmingly favors the equatorial position to avoid severe 1,3-diaxial steric strain. This strong preference effectively "locks" the conformation of the cyclohexane ring. Similarly, the n-butyl group in this compound will have a strong preference for the equatorial position. The amino group also preferentially occupies the equatorial position to minimize steric hindrance. Therefore, the most stable conformer of this compound is the trans-1,4-diequatorial chair conformation.

Computational studies on cyclohexylamine (B46788) have shown that the equatorial conformer is more stable than the axial conformer by approximately 4-7 kJ/mol. academie-sciences.fr For this compound, the energetic preference for the diequatorial conformer is expected to be even more pronounced due to the additional steric bulk of the butyl group.

Table 1: Calculated Relative Energies of 4-Alkylcyclohexylamine Conformers

| Alkyl Group | Substituent Position | Conformation | Relative Energy (kJ/mol) |

| Methyl | Equatorial (Amino), Equatorial (Alkyl) | Chair | 0 (Reference) |

| Methyl | Axial (Amino), Equatorial (Alkyl) | Chair | ~7.5 |

| tert-Butyl | Equatorial (Amino), Equatorial (Alkyl) | Chair | 0 (Reference) |

| tert-Butyl | Axial (Amino), Equatorial (Alkyl) | Chair | >20 |

Inversion Barriers and Dynamic Stereochemistry

Ring inversion, or "ring flipping," is the process by which one chair conformation converts into another. acs.org This process involves passing through higher-energy transition states, including the half-chair and twist-boat conformations. The energy barrier for ring inversion in unsubstituted cyclohexane is approximately 43 kJ/mol.

For this compound, the large energy difference between the diequatorial conformer and any conformer with an axial butyl group makes the ring inversion to a conformer with an axial butyl group highly unfavorable. The inversion barrier for the diequatorial to diaxial conformation would be significantly high. However, the inversion of the nitrogen atom of the amino group, known as pyramidal inversion, is a much lower energy process, typically around 25 kJ/mol for simple amines, allowing for rapid interconversion between the two enantiomeric forms of the amine at room temperature if the molecule is chiral. walisongo.ac.id

Systematic ab initio calculations on diazepam and its derivatives have shown that both structural and solvent effects can influence the energetics of ring inversion, with calculated barriers in the range of 10.9 to 17.6 kcal/mol (approximately 45.6 to 73.6 kJ/mol). nih.gov While not directly comparable, this highlights the impact of substituents on inversion barriers. For this compound, the primary dynamic stereochemical process of interest would be the nitrogen inversion rather than a full ring flip.

Electronic Structure and Reactivity Modeling

The electronic structure of this compound provides insight into its reactivity. Quantum chemical calculations can be used to determine various descriptors that help in predicting how the molecule will behave in chemical reactions.

Quantum Chemical Descriptors for Reaction Pathways

Quantum mechanical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For an amine like this compound, the HOMO is expected to be localized on the nitrogen atom's lone pair of electrons, making it a good nucleophile. The butyl group, being electron-donating, will slightly raise the HOMO energy, thereby increasing its nucleophilicity compared to unsubstituted cyclohexylamine.

Table 2: Representative Calculated Quantum Chemical Descriptors

| Descriptor | Value (Arbitrary Units) | Significance |

| HOMO Energy | High (negative value) | Indicates good nucleophilicity |

| LUMO Energy | High (positive value) | Indicates poor electrophilicity |

| HOMO-LUMO Gap | Relatively large | Suggests kinetic stability |

| Mulliken Charge on N | Negative | Confirms electron-rich nature of the amine |

Note: The values are qualitative and based on general trends for alkylamines. Specific calculated values for this compound require dedicated computational studies.

Electrostatic Potential Mapping and Nucleophilicity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are a powerful tool for predicting sites of nucleophilic and electrophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.

For this compound, the MEP would show a region of high negative potential around the nitrogen atom's lone pair, confirming its role as the primary nucleophilic center. libretexts.orgunizin.org The rest of the alkyl framework would exhibit a relatively neutral or slightly positive potential. The electrostatic potential is a good guide for understanding the initial interactions in a chemical reaction. mdpi.com The nucleophilicity of amines can be quantitatively predicted using various theoretical scales, which often correlate with experimental reaction rates. researchgate.net The presence of the electron-donating butyl group is expected to enhance the nucleophilicity of the amino group.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. mdpi.com For this compound, the primary reactions of interest involve the nucleophilic amino group.

Typical reactions of primary amines include nucleophilic substitution and addition to carbonyl compounds. acs.orgscirp.org Computational studies on the addition of amines to carbonyls have shown that the reaction can proceed through a single-step or a multi-step mechanism involving a carbinolamine intermediate. researchgate.net The exact pathway is influenced by factors such as the nature of the amine and carbonyl compound, as well as solvent effects.

In a reaction with an electrophile, such as an alkyl halide in a nucleophilic substitution (SN2) reaction, the nitrogen atom of this compound would act as the nucleophile. acs.orgconicet.gov.ar Theoretical calculations can model the potential energy surface of this reaction, determining the activation energy and the geometry of the transition state. The bulky butylcyclohexyl group would exert significant steric hindrance, affecting the rate of such reactions compared to less hindered amines.

For reactions like the addition to a carbonyl group, computational studies can elucidate the role of proton transfer steps and the stability of tetrahedral intermediates. acs.org Theoretical investigations into the reaction of amines with aldehydes suggest that the formation of a carbinolamine is the initial step, followed by dehydration to form an imine. researchgate.net The steric bulk of the 4-butylcyclohexyl group would likely influence the stereochemical outcome of such addition reactions.

Transition State Identification and Energy Profile Calculation

Ab initio calculations are employed to investigate the potential energy surface (PES) associated with the rotation of the amino group. modgraph.co.uk For the trans isomer of 4-tert-butylcyclohexylamine (B1205015), where the bulky alkyl group locks the ring in a chair conformation, the amine group is equatorial. The rotation around the C–N bond leads to different staggered conformers. Theoretical calculations have shown that for the equatorial amine, a gauche conformer is slightly less stable (by 0.3 kcal/mol) than the trans conformer. modgraph.co.uk In the cis isomer, which has an axial amine group, the symmetric form is found to be more stable than the gauche conformer by about 1.0 kcal/mol. modgraph.co.uk

These energy differences, though small, are crucial for understanding the population of different rotamers at equilibrium. The transition states between these conformers are located at the energy maxima on the potential energy surface, corresponding to eclipsed conformations. The energy barriers for these rotations are typically low, allowing for rapid interconversion at room temperature. The identification of the most stable conformers and the energy barriers between them is fundamental to predicting the compound's reactivity and spectroscopic properties.

Table 1: Calculated Relative Energies of 4-tert-Butylcyclohexylamine Conformers Data derived from ab initio calculations for 4-tert-butylcyclohexylamine, serving as a model for this compound.

| Isomer | Amine Position | Conformer | Relative Energy (kcal/mol) |

| trans | Equatorial | trans (dihedral angle = 180°) | 0.0 |

| trans | Equatorial | gauche (dihedral angle = 60°) | 0.3 |

| cis | Axial | Symmetric | 0.0 |

| cis | Axial | gauche | 1.0 |

Source: Modgraph, 2007. modgraph.co.uk

Catalyst-Substrate Interaction Modeling

The synthesis of specific stereoisomers of this compound is often achieved using biocatalysts, such as imine reductases (IREDs). sci-hub.senih.gov These enzymes catalyze the stereoselective reduction of a prochiral imine precursor, which can be formed in situ from 4-butylcyclohexanone and an amine source. Computational modeling is essential for understanding how the substrate binds within the enzyme's active site to achieve high stereoselectivity.

Modeling studies typically involve docking the substrate (the imine of 4-butylcyclohexanone) into the active site of an IRED. These models help identify key amino acid residues that interact with the substrate through hydrogen bonding, steric hindrance, or hydrophobic interactions. nih.gov For instance, the orientation of the butyl group and the imine double bond relative to the nicotinamide (B372718) cofactor (NADPH) determines which face of the imine is reduced, thereby controlling the stereochemical outcome (R or S configuration at C1). sci-hub.se

By performing site-directed mutagenesis studies informed by computational models, researchers can alter the enzyme's selectivity. Changing a single amino acid residue can flip the enantioselectivity or broaden the substrate scope of the enzyme. nih.gov These computational approaches accelerate the development of highly efficient and selective catalysts for the production of valuable chiral amines like this compound.

Solvent Effects in Computational Studies

The conformation and reactivity of molecules can be significantly influenced by the solvent. For amines, the non-bonding lone pair on the nitrogen and the N-H protons can engage in hydrogen bonding with protic solvents, altering the relative stability of different conformers.

Computational studies can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation.

Experimental and theoretical studies on 4-tert-butylcyclohexylamines have demonstrated a strong dependence of conformational equilibrium on the solvent. acs.org The relative partition coefficients of the cis and trans isomers between an organic solvent (pentane) and aqueous methanol (B129727) show that the cis isomer (axial amine) has a greater preference for the organic phase. This is attributed to the equatorial amino group in the trans isomer being more hydrophilic and better solvated by the aqueous environment. acs.org The difference in Gibbs free energy of transfer (ΔΔG°) from the organic to the aqueous phase can be as high as 1.4 kcal/mol, highlighting a substantial solvent effect on the relative stability of the two stereoisomers. acs.org These findings underscore the necessity of including solvent effects in computational models to accurately predict the behavior of this compound in solution.

Role As a Precursor in Advanced Chemical Synthesis and Materials Science Non Prohibited Applications

Building Block for Complex Organic Molecules

In organic synthesis, 4-Butylcyclohexan-1-amine is recognized as a versatile building block, a foundational molecule used to construct more intricate chemical structures. The utility of amine-containing compounds as synthetic building blocks is well-established, as the amine group can act as a nucleophile, a base, or be transformed into a wide array of other functional groups. molport.com The presence of the butylcyclohexyl group provides a rigid and lipophilic framework, a desirable feature in the design of certain functional molecules. smolecule.com

Researchers utilize 4-butylcyclohexylamine and its derivatives as starting materials or intermediates for synthesizing complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ailookchem.com The synthesis strategy often involves leveraging the reactivity of the amine group through reactions such as acylation to form amides, or alkylation. For instance, the related compound 4-tert-butylcyclohexylamine (B1205015) is used to synthesize N-(4-tert-Butylcyclohexyl)benzamide through coupling with benzoyl chloride, a common method for creating more complex amide structures. Another synthetic route involves the reductive amination of the corresponding ketone, 4-butylcyclohexanone, to form the amine, which is then used in subsequent reactions. These methods highlight the role of the cyclohexylamine (B46788) core in divergent synthesis strategies, where a common intermediate is used to generate a variety of structurally diverse compounds. uibk.ac.atnumberanalytics.com

| Synthetic Strategy | Precursor Type | Resulting Complex Molecule Class | Key Reactions |

| Amide Coupling | Cyclohexylamine Derivative | N-substituted amides | Acylation with acyl chlorides or carboxylic acids |

| Reductive Amination | Cyclohexanone (B45756) Derivative | Substituted Cyclohexylamines | Reaction with ammonia (B1221849)/amines and a reducing agent |

| Imide Formation | Cyclohexylamine Derivative | Naphthalene (B1677914) Diimides | Condensation with dianhydrides |

This table summarizes common synthetic strategies where cyclohexylamine derivatives, including this compound, serve as key building blocks.

**5.2. Monomer in Polymer and Supramolecular Chemistry

The bifunctional nature of this compound, possessing a reactive site (the amine) and a bulky, non-polar tail (the butylcyclohexyl group), makes it a candidate for the development of advanced polymers and self-organizing systems.

In polymer chemistry, monomers are the repeating units that link together to form a polymer chain. Radical chemistry is a cornerstone of many industrial polymerization techniques. beilstein-journals.org this compound is identified as a suitable monomer for producing novel polymeric materials. A European patent describes the use of 4-n-butylcyclohexylamine as a potential amine component (compound C) in a reaction with a diisocyanate (compound B) and a cyclic carbonate (compound D) to produce thermoplastic polyoxazolidinones. epo.org These polymers are noted for their potential applications in various industries.

The incorporation of the butylcyclohexyl group into a polymer backbone can significantly influence the material's properties. Research on polyamides synthesized from monomers containing a tert-butylcyclohexylidene group has shown that this bulky, alicyclic unit can enhance the solubility of the resulting polymers in organic solvents. researchgate.net It also affects thermal properties, such as the glass transition temperature (Tg), which ranged from 223 to 256 °C for the studied polyamides. researchgate.net These findings suggest that using 4-butylcyclohexylamine as a monomer could lead to polymers with improved processability and specific thermal characteristics, making them suitable for creating flexible and tough films. researchgate.netresearchgate.net

Supramolecular chemistry, the "chemistry beyond the molecule," investigates how molecules organize into larger, well-defined structures through non-covalent interactions. csic.es Self-assembly is a key process in this field, where molecules spontaneously form ordered arrangements. nih.gov The amphiphilic character of molecules, containing both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, often drives this process. nih.govnih.gov

This compound has been utilized as a key component in creating such self-assembling systems.

Nanosized Multimeric Systems: Research has demonstrated that 4-tert-butyl-cyclohexylamine can undergo self-assembly with trifluoroacetic acid (TFA) to create nanosized multimeric structures. researchgate.net

Donor-Acceptor Complexes: In another study, 4-tert-butylcyclohexylamine was used as a starting material to synthesize new dimeric naphthalene diimides. researchgate.net These molecules, featuring the bulky butylcyclohexyl group, were investigated as electron acceptors in organic photovoltaic cells and were found to form self-assembled coordination complexes with an electron donor component (zinc phthalocyanine). researchgate.net This molecular organization is crucial for improving the efficiency of charge carrier generation in such devices. researchgate.net

Development of Novel Polymeric Materials

Ligand or Catalyst Component in Transition Metal and Organocatalysis

The amine functional group in this compound allows it to function as a ligand or as an anchor for creating more complex catalytic systems. Amines are versatile in catalysis, capable of acting as ligands for metal catalysts, or as bases or nucleophiles in organocatalysis. molport.com

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is of paramount importance in the pharmaceutical industry where often only one enantiomer (mirror-image form) of a drug is active. sigmaaldrich.com The success of these reactions relies heavily on chiral ligands, which coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction. routledge.com

Chiral amines are fundamental building blocks for many "privileged ligands"—ligands known for their versatility and effectiveness across a range of reactions. sigmaaldrich.comliv.ac.uk While specific applications of this compound in established, widely-used chiral ligands are not extensively documented, its molecular structure possesses features that make it a promising candidate for ligand design:

Chirality: this compound exists as cis and trans diastereomers, and each of these is chiral. Resolution of the enantiomers would provide access to enantiopure starting materials, a prerequisite for creating effective chiral ligands. liv.ac.uk

Steric Bulk: The butylcyclohexyl group provides significant steric hindrance. Sterically bulky ligands are often crucial for achieving high levels of enantioselectivity in catalytic reactions, as they can effectively control the orientation of the substrate as it approaches the metal center. sioc-journal.cn

Modularity: The primary amine group serves as a convenient handle for further chemical modification, allowing for the straightforward synthesis of various ligand classes, such as phosphine-amine or salen-type ligands, by reacting it with appropriate phosphorus or carbonyl compounds. nih.gov

The development of new chiral ligands is an ongoing area of research, and the combination of chirality and steric bulk present in this compound makes it an attractive scaffold for exploration in asymmetric catalysis. sioc-journal.cnnih.gov

Recovering and reusing expensive transition metal catalysts is a major challenge in both laboratory and industrial-scale synthesis. One effective strategy is to immobilize the catalyst onto a solid support, creating a "supported catalytic system." rsc.org This facilitates easy separation of the catalyst from the reaction mixture.

The amine group of 4-butylcyclohexylamine can be used to anchor the molecule onto a solid support, such as silica (B1680970) (SiO2), alumina (B75360) (Al2O3), or a polymer resin. rsc.orgmdpi.com Once immobilized, the molecule can be further functionalized to create a supported ligand. This ligand can then coordinate with a catalytically active metal, such as palladium (Pd), rhodium (Rh), or nickel (Ni), creating a heterogeneous catalyst. rsc.orgcsic.es

Research into the reductive amination of phenols and cyclohexanones frequently employs such supported catalysts. rsc.orgresearchgate.net For example, studies have utilized catalysts like Ni/Al2O3 and Pd/C for reactions involving cyclohexylamines, demonstrating the compatibility of this chemical class with supported systems. rsc.orgcsic.es The amine itself can also be part of a catalyst system; for instance, amine ligands are crucial in copper-catalyzed polymerizations. mdpi.com By immobilizing a ligand derived from 4-butylcyclohexylamine, it would be possible to develop robust, recyclable catalysts for a variety of organic transformations.

| Support Material | Common Metals | Potential Application | Reference |

| Alumina (Al2O3) | Nickel (Ni), Palladium (Pd) | Hydrogenation, Amination | rsc.org |

| Silica (SiO2) | Palladium (Pd), Rhodium (Rh) | Cross-coupling, Amination | rsc.org |

| Carbon (C) | Palladium (Pd), Rhodium (Rh) | Hydrogenation, Amination | csic.es |

| Polymeric Resins | Various | General Catalysis, Bioremediation | mdpi.com |

This table provides examples of support materials used in catalytic systems relevant to reactions involving cyclohexylamines.

Advanced Analytical Methodologies for Research and Characterization Excluding Basic Identification Data

Chromatographic Techniques for Stereoisomer and Purity Assessment

Chromatographic methods are indispensable for separating the stereoisomers of 4-tert-butylcyclohexan-1-amine and assessing the purity of synthesized batches. Given that the compound can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers, high-resolution separation techniques are critical.

Chiral Chromatography (HPLC, GC) for Enantiomeric/Diastereomeric Purity

The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral selector. sigmaaldrich.com This can be achieved through chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability in separating a diverse range of enantiomers. chromatographyonline.comchiralpedia.com

For a compound like 4-tert-butylcyclohexan-1-amine, two main strategies can be employed:

Direct Separation : The mixture of isomers is passed through a column containing a CSP. The differential interactions between the enantiomers and the chiral phase lead to different retention times, allowing for their separation and quantification. sigmaaldrich.com

Indirect Separation : The amine enantiomers are first derivatized with a chiral derivatizing agent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC), to form diastereomers. nih.gov These diastereomeric derivatives have different physical properties and can often be separated on a standard, non-chiral stationary phase. sigmaaldrich.comnih.gov

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte or its derivatives. GC is often used for more volatile compounds, while HPLC is versatile for a wider range of polarities and molecular weights. chiralpedia.com A screening process across various chiral columns and mobile phase conditions is typically necessary to achieve optimal separation. chromatographyonline.com

| Parameter | Technique | Description | Reference |

|---|---|---|---|

| Stationary Phase | Chiral HPLC/GC | Polysaccharide-based Chiral Stationary Phases (CSPs) like cellulose or amylose derivatives are commonly used for their broad selectivity. | chromatographyonline.comchiralpedia.com |

| Mobile Phase (HPLC) | Chiral HPLC | Normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile (B52724)/water), or polar organic modes can be used. The choice significantly impacts selectivity. | chromatographyonline.com |

| Derivatization | Indirect Chiral HPLC/GC | Reaction with a chiral agent (e.g., (S)-(+)-1-(1-naphthyl)ethyl isocyanate) to form diastereomers, which can then be separated on achiral or chiral columns. | nih.gov |

| Detector | HPLC/GC | UV detectors are common for HPLC when the analyte has a chromophore (or is derivatized to have one). Mass Spectrometry (MS) can be coupled for sensitive and specific detection in both HPLC and GC. | nih.govnih.gov |

Advanced Separation Techniques

Beyond chiral applications, HPLC and GC are the primary methods for assessing the chemical purity and the ratio of cis to trans diastereomers. Purity is often determined by GC with a Flame Ionization Detector (FID) or by HPLC with a UV detector. fishersci.comfishersci.com For instance, the purity of commercial 4-tert-butylcyclohexylamine (B1205015) is often specified as a minimum percentage (e.g., 96-97%) based on the total area of isomers detected by GC. fishersci.comfishersci.com

In research settings, HPLC coupled with mass spectrometry (LC/MS) provides a powerful tool for purity assessment. nih.gov This technique not only separates the compound from impurities but also provides mass information that helps in identifying the impurities. A typical method might involve a C18 column with a gradient elution of acetonitrile and water containing a small amount of acid, such as acetic acid, to ensure good peak shape for the amine. nih.gov

Spectroscopic Methods for Mechanistic Studies and Structural Elucidation of Complex Derivatives

Spectroscopic techniques are crucial for probing the structure, dynamics, and reactivity of 4-tert-butylcyclohexan-1-amine and its derivatives.

Advanced NMR Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. auremn.org.brnih.gov The 4-tert-butylcyclohexyl framework is a classic example used in stereochemical studies because the large energetic barrier to flipping the tert-butyl group into an axial position effectively locks the ring in a single chair conformation.

Advanced NMR experiments, particularly low-temperature ¹³C NMR, can be used to study the conformational dynamics in detail. A study on the closely related cis-1,4-di-tert-butylcyclohexane provides a clear blueprint for such an analysis. sikhcom.net By cooling the sample to very low temperatures (e.g., -148.1 °C), researchers were able to slow the interconversion between the chair and twist-boat conformations enough to observe distinct signals for each in the ¹³C NMR spectrum. sikhcom.net The signals were assigned based on their different symmetries and by comparison with calculated chemical shifts. sikhcom.net This methodology is directly applicable to cis-4-tert-butylcyclohexylamine to study its conformational equilibria, which is dominated by the chair form but may have minor populations of non-chair forms.

Another advanced application is the use of NMR titration to determine the relative pKa values of the cis and trans isomers without their separation. escholarship.org By monitoring the change in chemical shifts in ¹H or ¹³C NMR spectra during a titration with a strong base, the difference in basicity (ΔpKa) between the stereoisomers can be accurately measured. escholarship.org

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Temperature | Spectra recorded at very low temperatures (e.g., -157.8 °C). | Slows conformational exchange (ring inversion, chair-twist interconversion) to the NMR timescale, allowing individual conformers to be observed. | sikhcom.net |

| Observed Species | Distinct sets of ¹³C NMR signals for the chair and twist-boat conformations. | Allows for the direct detection and quantification of higher-energy, non-chair conformations. | sikhcom.net |

| Signal Assignment | Based on differing molecular symmetries and comparison to computationally calculated chemical shifts (e.g., GIAO method). | Provides unambiguous assignment of signals to specific carbon atoms in each conformer. | sikhcom.net |

| Dynamic Processes | Line broadening and coalescence observed as temperature increases. | Allows for the calculation of free-energy barriers for conformational interconversions. | sikhcom.net |

Vibrational and Electronic Spectroscopy for Reactivity Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The NIST Chemistry WebBook contains a reference gas-phase IR spectrum for 4-t-butylcyclohexylamine, which displays characteristic N-H stretching vibrations for the primary amine group and C-H stretching and bending vibrations for the cyclohexane (B81311) ring and tert-butyl group. nist.gov

For deeper reactivity insights, experimental spectra can be combined with computational methods like Density Functional Theory (DFT). wu.ac.th By calculating the vibrational frequencies of a molecule and comparing them to the experimental spectrum, a detailed assignment of vibrational modes can be made. wu.ac.th Furthermore, computational analysis of parameters like the Molecular Electrostatic Potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its chemical reactivity. wu.ac.th For 4-tert-butylcyclohexylamine, the lone pair on the nitrogen atom is the primary site for nucleophilic attack.

Electronic spectroscopy (UV-Visible) is generally not informative for saturated amines like 4-butylcyclohexan-1-amine as they lack a suitable chromophore to absorb light in the UV-visible range. ethz.ch However, if the amine is converted into a derivative containing a chromophore (e.g., a benzamide), then UV-Vis spectroscopy can become a useful analytical tool.

Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is a cornerstone technique for confirming the identity of reaction products and for real-time monitoring of reaction progress. It is commonly coupled with a chromatographic separation method, such as GC-MS or LC-MS.

For product validation, MS provides the molecular weight of the compound, confirming successful synthesis. The electron ionization (EI) mass spectrum of 4-t-butylcyclohexylamine is available in the NIST database. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.

In mechanistic studies and reaction optimization, LC-MS/MS is particularly powerful for monitoring the consumption of reactants and the formation of products and intermediates. nih.gov A study on derivatives of 4-tert-butylcyclohexylamine utilized a tandem mass spectrometer (MS/MS) for stability analysis. nih.gov The use of Selected Reaction Monitoring (SRM) mode enhances sensitivity and selectivity, allowing for precise quantification of the target compound even in complex mixtures like plasma. nih.gov In SRM, a specific parent ion is selected, fragmented, and then a specific fragment ion is monitored, creating a highly specific analytical signal. nih.gov

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Ion Mode with HESI-II probe | Protonates the amine group [M+H]⁺ for sensitive detection. |

| Spray Voltage | 3750 V | Optimizes the electrospray process for ion generation. |

| Vaporizer Temperature | 474 °C | Aids in desolvation of the droplets from the LC. |

| Capillary Temperature | 202 °C | Maintains ion stability while removing residual solvent. |

| Sheath Gas Pressure | 30 (arbitrary units) | Helps to nebulize the liquid stream from the LC. |

| Auxiliary Gas Pressure | 25 (arbitrary units) | Assists in desolvation and evaporation. |

| Analysis Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific parent → fragment ion transitions. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. nih.govresearchgate.net This technique is unparalleled in its ability to provide precise information on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of a molecule in the solid state. For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration of stereogenic centers. nih.govwikipedia.org While specific crystallographic data for this compound is not prevalent in publicly accessible research, the principles of the technique can be thoroughly illustrated through studies on closely related cyclohexylamine (B46788) derivatives. grafiati.comcore.ac.uk

In the context of this compound, two diastereomers exist: cis and trans. The trans isomer, with both the butyl and amino groups in equatorial positions (or both in axial, which is energetically unfavorable), is achiral. The cis isomer, with one group equatorial and the other axial, is chiral and exists as a pair of enantiomers. X-ray crystallography can be used to determine the absolute configuration of a pure enantiomer of the cis isomer. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which requires a high-quality, single crystal. nih.govwikipedia.org

Research on derivatives provides insight into the structural features that X-ray crystallography can elucidate. For instance, the crystal structure of a complex nickel(II) derivative containing a substituted tetra-azacyclotetradecane macrocycle reveals how the cyclic amine coordinates to the metal ion and adopts a folded conformation. rsc.org Such studies determine the precise configuration of multiple chiral centers and the conformational energies of the chelate rings. rsc.org In another example, the absolute (R,R)-configuration of a complex benzothiophene (B83047) derivative was unequivocally confirmed using X-ray crystallographic analysis, highlighting the power of this method in assigning stereochemistry. nih.gov The packing of molecules in the crystal is also revealed, often showing intricate networks of intermolecular interactions, such as hydrogen bonds involving the amine groups, which dictate the material's bulk properties. grafiati.comresearchgate.net

The data obtained from a single-crystal X-ray diffraction experiment is comprehensive, defining the unit cell and the atomic positions within it.

Table 1: Representative Crystallographic Data for a Substituted Cyclo-amine Complex

This table presents data for acetato-C-rac-(5,7,7,12,14,14-hexamethyl-1,4,8,11-tetra-azacyclotetradecane)nickel(II) perchlorate, illustrating the type of information obtained from an X-ray crystallographic study. rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.39 |

| b (Å) | 30.67 |

| c (Å) | 9.57 |

| β (°) | 119.3 |

| Z (molecules/unit cell) | 4 |

Table 2: Key Structural Aspects of this compound for Crystallographic Analysis

This table summarizes the fundamental structural and stereochemical features of the title compound that would be the focus of an X-ray crystallographic investigation.

| Feature | Description | Relevance |

| Isomerism | Exists as cis and trans diastereomers. | The two isomers have different physical properties and will form different crystal structures. |

| Conformation | The cyclohexane ring adopts a stable chair conformation. | Determines the orientation of the amine and butyl groups (axial/equatorial). core.ac.uk |

| Chirality | The trans isomer is achiral. The cis isomer is chiral and exists as a pair of enantiomers. | X-ray crystallography can determine the absolute configuration (R/S) of a pure cis enantiomer. wikipedia.org |

| Intermolecular Forces | The primary amine group is a hydrogen bond donor. | Dictates the crystal packing arrangement through N-H···N or other hydrogen bonds. researchgate.net |

Future Directions and Emerging Research Avenues in 4 Butylcyclohexan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing amines. csic.escinz.nz Traditional routes are being reimagined to reduce waste, avoid hazardous reagents, and lower energy consumption. csic.es For 4-butylcyclohexan-1-amine, research is focused on catalytic and biocatalytic pathways that promise higher selectivity and sustainability.

Reductive amination of 4-butylcyclohexanone is a primary route, and innovations focus on the catalytic system. wikipedia.orgyoutube.com The use of catalysts based on earth-abundant metals like iron and cobalt is a key trend, moving away from precious metals. d-nb.info For instance, iron-based catalysts have demonstrated high efficacy in the reductive amination of various ketones with aqueous ammonia (B1221849), offering a reusable and cost-effective system. d-nb.info Another sustainable approach involves the hydrogenation of bio-derived phenols, which can be converted to cyclohexylamines using heterogeneous catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) with a hydrogen source. csic.esunisi.itresearchgate.net